![molecular formula C12H8Cl2O B6381071 3-Chloro-5-(2-chlorophenyl)phenol, 95% CAS No. 666747-28-0](/img/structure/B6381071.png)
3-Chloro-5-(2-chlorophenyl)phenol, 95%
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Overview
Description
3-Chloro-5-(2-chlorophenyl)phenol, 95% (3-CPCP) is a widely used chemical compound used in a variety of scientific research applications. 3-CPCP is a white crystalline solid with a melting point of 118-122 °C, and is soluble in a variety of organic solvents such as ethanol, acetone, and ethyl acetate. It is a chlorinated aromatic compound with a wide range of applications in the laboratory.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-chlorophenyl)phenol, 95% is not completely understood. It is believed to act as an electron acceptor, which can be used to facilitate the transfer of electrons from one molecule to another. It is also thought to act as a catalyst in the formation of new bonds between molecules.
Biochemical and Physiological Effects
3-Chloro-5-(2-chlorophenyl)phenol, 95% is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to reduce the toxicity of certain drugs. It has also been shown to inhibit the activity of certain enzymes, and to reduce the production of certain hormones. In addition, it has been shown to reduce inflammation and to reduce the levels of certain hormones in the blood.
Advantages and Limitations for Lab Experiments
3-Chloro-5-(2-chlorophenyl)phenol, 95% has a wide range of advantages and limitations for laboratory experiments. It is relatively easy to obtain, and is relatively inexpensive. It is also a relatively stable compound, and is not easily degraded by light or heat. However, it is also a relatively toxic compound, and can be hazardous if not handled properly. In addition, it can react with other compounds, and can interfere with certain laboratory experiments.
Future Directions
There are a number of potential future directions for the use of 3-Chloro-5-(2-chlorophenyl)phenol, 95%. It could be used in the development of novel drugs or drug delivery systems. It could also be used in the development of new catalysts or reagents for organic synthesis. In addition, it could be used in the development of new materials for use in medical devices or other applications. Finally, it could be used in the development of new analytical techniques or methods for the detection of various compounds.
Synthesis Methods
3-Chloro-5-(2-chlorophenyl)phenol, 95% is synthesized through a two-step process involving the reaction of 2-chlorophenol with chloroacetic acid and subsequent reaction with sodium hydroxide. The first step involves the reaction of 2-chlorophenol and chloroacetic acid in an aqueous solution of sodium hydroxide to form 3-chloro-5-(2-chlorophenyl)phenol. The second step involves the reaction of 3-chloro-5-(2-chlorophenyl)phenol with sodium hydroxide to form the final product, 3-Chloro-5-(2-chlorophenyl)phenol, 95%.
Scientific Research Applications
3-Chloro-5-(2-chlorophenyl)phenol, 95% is a widely used chemical compound in a variety of scientific research applications. It has been used in the synthesis of a variety of organic molecules, including amino acids and antibiotics. It has also been used as a reagent in the synthesis of other compounds, such as dyes, catalysts, and phenol derivatives. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents, antifungal agents, and anti-cancer agents.
properties
IUPAC Name |
3-chloro-5-(2-chlorophenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMZYXANUKRDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685925 |
Source
|
Record name | 2',5-Dichloro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-chlorophenyl)phenol | |
CAS RN |
666747-28-0 |
Source
|
Record name | 2',5-Dichloro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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